2-(4-FLUOROPHENYL)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE
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Overview
Description
2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenoxy group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Coupling Reaction: The fluorophenyl intermediate is then coupled with a but-2-yn-1-yl group using a palladium-catalyzed cross-coupling reaction.
Methoxyphenoxy Addition: The resulting product is further reacted with a methoxyphenoxy group under basic conditions to form the desired compound.
Acetamide Formation: Finally, the acetamide moiety is introduced through an amidation reaction using acetic anhydride and a suitable amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide: Unique due to its specific functional groups and structural configuration.
5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno(2,3-d)pyrimidine: Similar in having a fluorophenyl and methoxyphenoxy group but differs in the core structure.
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid: Shares the fluorophenyl and methoxyphenyl groups but has a different backbone.
Uniqueness
This compound stands out due to its combination of a fluorophenyl group, a methoxyphenoxy group, and an acetamide moiety, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-15-8-10-16(20)11-9-15/h2-3,6-11H,12-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQVSJXUGYKUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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